

# In-Depth Technical Guide: 3,3-Dimethylcyclohexyl Methyl Ketone (CAS: 25304-14-7)

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## Compound of Interest

Compound Name: 3,3-Dimethylcyclohexyl methyl ketone

Cat. No.: B1205454

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## Introduction

**3,3-Dimethylcyclohexyl methyl ketone**, also known by synonyms such as 1-(3,3-dimethylcyclohexyl)ethanone and Herbac, is a cyclic ketone with the CAS number 25304-14-7. While it has established applications in the fragrance industry for its woody and herbal scent, recent studies have begun to explore its potential biological activities, including antimicrobial properties. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectroscopic data, and known biological activities, with a focus on experimental details relevant to research and development.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **3,3-Dimethylcyclohexyl methyl ketone** is presented in Table 1. This data is essential for its handling, characterization, and use in experimental settings.

Table 1: Chemical and Physical Properties of **3,3-Dimethylcyclohexyl Methyl Ketone**

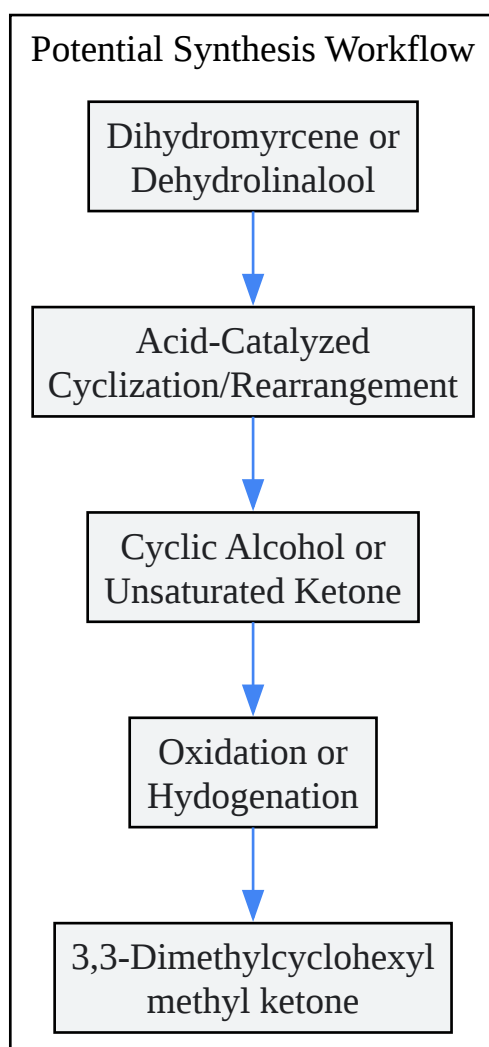
Property	Value	Reference(s)
Molecular Formula	C <sub>10</sub> H <sub>18</sub> O	[1]
Molecular Weight	154.25 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[2]
Odor	Woody, herbal, camphoraceous	[3]
Boiling Point	197.39 °C (estimated)	[1]
Flash Point	77 °C	[1]
Density	0.894 - 0.902 g/cm <sup>3</sup> @ 25°C	[4]
Refractive Index	1.4500 - 1.4550 @ 20°C	[4]
Solubility	Insoluble in water; soluble in ethanol	[3]
logP (o/w)	2.847 (estimated)	[3]

## Synthesis

The synthesis of **3,3-Dimethylcyclohexyl methyl ketone** can be approached through the acid-catalyzed cyclization of terpenoid precursors. While a specific, detailed protocol for this exact ketone is not readily available in published literature, a closely related synthesis of 1-(3,3-dimethylcyclohexyl)ethyl acetate from dihydromyrcene provides a strong foundational methodology. This process involves the reaction of dihydromyrcene with an acid, which can be adapted for the synthesis of the target ketone.

A plausible synthetic pathway is the acid-catalyzed cyclization and hydration of dihydromyrcene, followed by oxidation of the resulting alcohol to the ketone. Another potential route described in patent literature is the cyclization and rearrangement of dehydrolinalool in the presence of an acid to form the unsaturated precursor, 1-(3,3-dimethylcyclohex-1-enyl)ethanone, which can then be hydrogenated to the target saturated ketone.[5]

A general workflow for a potential synthesis is outlined below:



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Caption: A generalized workflow for the synthesis of **3,3-Dimethylcyclohexyl methyl ketone**.

## Spectroscopic Data

Accurate structural elucidation is paramount in chemical research. While a complete, publicly available dataset of NMR and mass spectra for **3,3-Dimethylcyclohexyl methyl ketone** is limited, data for structurally similar compounds and from supplier technical sheets provide expected spectral characteristics.

- $^1\text{H}$  NMR: Expected signals would include singlets for the two methyl groups on the cyclohexane ring, a singlet for the acetyl methyl group, and a series of multiplets for the

cyclohexyl methylene protons.

- <sup>13</sup>C NMR: Key signals would be observed for the carbonyl carbon, the quaternary carbon of the cyclohexane ring, the two gem-dimethyl carbons, the acetyl methyl carbon, and the methylene carbons of the cyclohexane ring.
- Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show a molecular ion peak (M<sup>+</sup>) and characteristic fragmentation patterns for a cyclic ketone.
- Infrared (IR) Spectroscopy: A strong absorption band characteristic of a ketone carbonyl group (C=O) stretch is expected in the region of 1700-1725 cm<sup>-1</sup>.

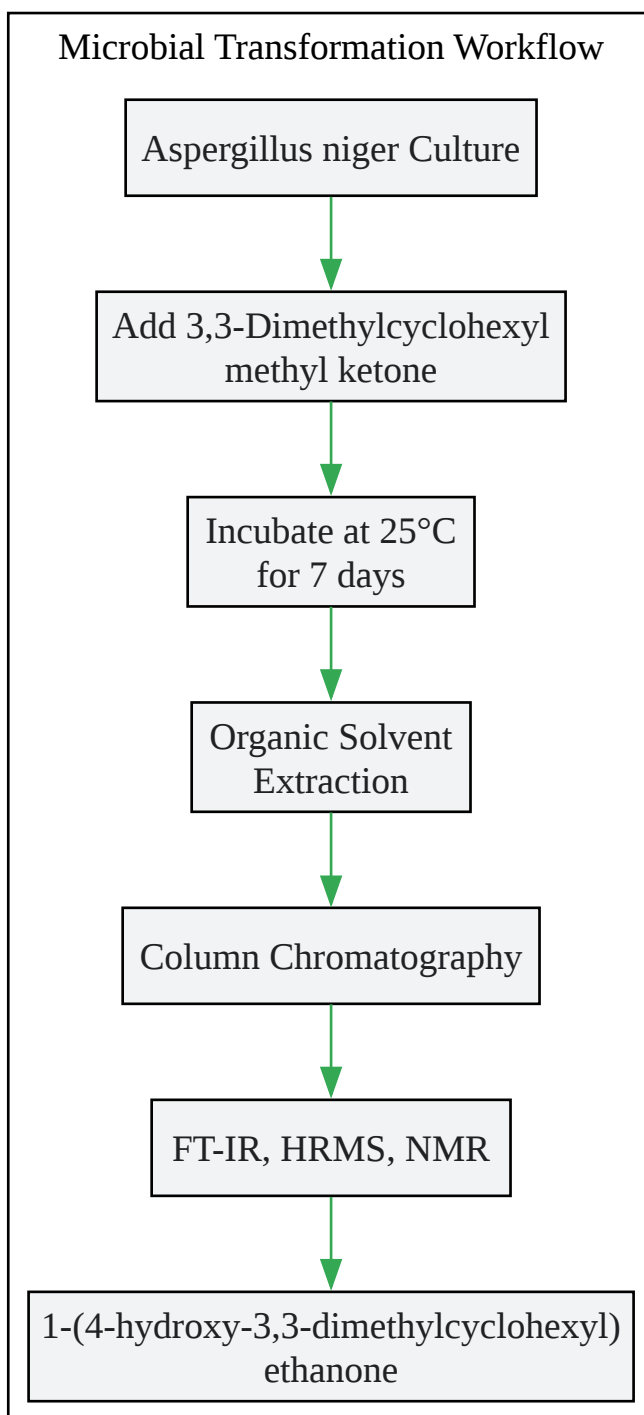
## Biological Activity and Experimental Protocols

The most well-documented biological activity of **3,3-Dimethylcyclohexyl methyl ketone** is its antimicrobial properties. A study on its microbial transformation also sheds light on its potential for generating novel derivatives with enhanced activity.

### Microbial Transformation

A study demonstrated the biotransformation of **3,3-Dimethylcyclohexyl methyl ketone** by the fungus *Aspergillus niger* (ATCC 10549). This process introduces a hydroxyl group onto the cyclohexane ring, yielding 1-(4-hydroxy-3,3-dimethylcyclohexyl) ethanone.

- Microorganism and Cultivation: *Aspergillus niger* ATCC 10549 is cultivated in an α-Medium.
- Biotransformation: The substrate, **3,3-Dimethylcyclohexyl methyl ketone**, is added to the fungal culture. The culture is then incubated for 7 days at 25°C.
- Extraction and Purification: The culture is extracted with an organic solvent (e.g., ethyl acetate). The resulting crude extract is then purified using column chromatography on silica gel with a solvent system of light petroleum and ethyl acetate to isolate the metabolite.
- Structural Elucidation: The structure of the purified metabolite is determined using spectroscopic methods, including Fourier-Transform Infrared (FT-IR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy.



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Caption: Workflow for the microbial transformation of **3,3-Dimethylcyclohexyl methyl ketone**.

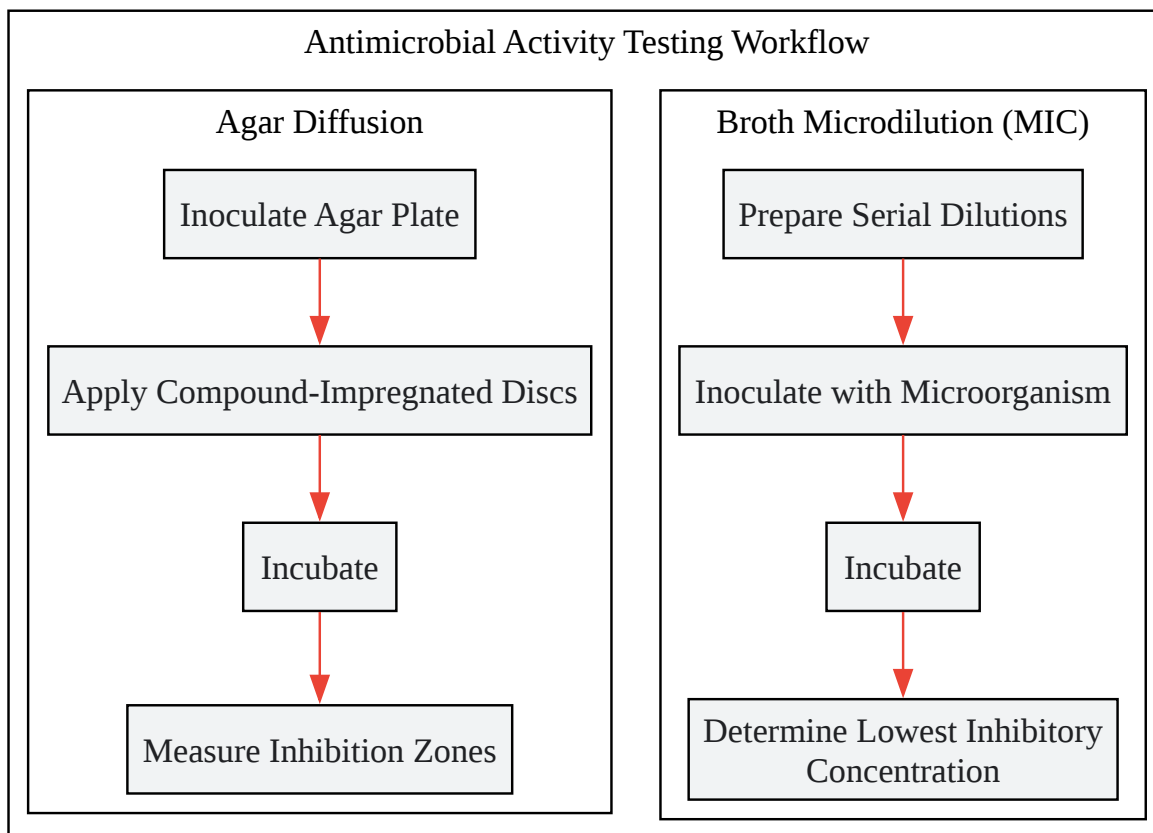
## Antimicrobial Activity

Both **3,3-Dimethylcyclohexyl methyl ketone** and its hydroxylated metabolite have been evaluated for their antimicrobial activity against a panel of pathogenic microbial strains.

Two primary methods are employed to determine the antimicrobial efficacy:

- Agar Diffusion Method:
  - A standardized inoculum of the test microorganism is uniformly spread on the surface of an agar plate.
  - Sterile paper discs impregnated with known concentrations of the test compound (**3,3-Dimethylcyclohexyl methyl ketone** or its metabolite) are placed on the agar surface.
  - The plates are incubated under appropriate conditions for microbial growth.
  - The diameter of the zone of inhibition (the area around the disc where microbial growth is prevented) is measured to assess the antimicrobial activity.
- Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC):
  - Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.
  - Each well is inoculated with a standardized suspension of the test microorganism.
  - The plate is incubated under appropriate conditions.
  - The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

The results of these assays indicate that the hydroxylated metabolite exhibits greater antimicrobial susceptibility compared to the parent compound, **3,3-Dimethylcyclohexyl methyl ketone**.



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Caption: Workflow for assessing the antimicrobial activity of the target compound.

## Safety Information

A summary of the safety information for **3,3-Dimethylcyclohexyl methyl ketone** is provided in Table 2. It is crucial to consult the full Safety Data Sheet (SDS) before handling this compound.

Table 2: GHS Hazard and Precautionary Statements

Category	Statement
Hazard Statements	H315: Causes skin irritation
Precautionary Statements	P280: Wear protective gloves/protective clothing/eye protection/face protection.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P332 + P313: If skin irritation occurs: Get medical advice/attention.

## Applications and Future Perspectives in Drug Development

Currently, the primary application of **3,3-Dimethylcyclohexyl methyl ketone** is in the fragrance industry. However, the demonstrated antimicrobial activity of both the parent compound and its hydroxylated metabolite suggests potential for further investigation in the context of drug development.

The microbial transformation pathway presents a viable strategy for generating novel derivatives. These derivatives could be screened for a broader range of biological activities, including antifungal, antiviral, and antiparasitic properties. Furthermore, the cyclic ketone scaffold could serve as a starting point for medicinal chemistry campaigns to develop more potent and selective antimicrobial agents. Future research should focus on:

- Elucidation of the mechanism of antimicrobial action.
- Synthesis and screening of a library of derivatives to establish structure-activity relationships (SAR).
- Evaluation of cytotoxicity and in vivo efficacy of promising compounds.

## Conclusion

**3,3-Dimethylcyclohexyl methyl ketone** is a readily accessible cyclic ketone with established use in the fragrance sector. Emerging research has highlighted its potential as a scaffold for the development of new antimicrobial agents, particularly through microbial transformation to generate more active hydroxylated derivatives. While detailed synthesis protocols and

comprehensive biological activity data are still somewhat limited in the public domain, this technical guide provides a solid foundation of its chemical properties, known biological activities, and detailed experimental protocols for its bio-transformation and antimicrobial assessment, which will be of significant value to researchers in the fields of chemistry and drug development.

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